molecular formula C13H15FN2OS B2964258 1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one CAS No. 851864-68-1

1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one

Cat. No. B2964258
CAS RN: 851864-68-1
M. Wt: 266.33
InChI Key: JIHFZNKNXNIZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies.

Scientific Research Applications

Novel Structures for Anti-Helicobacter pylori Agents

A research study explored the development of compounds with potent activities against the gastric pathogen Helicobacter pylori, including a compound structurally similar to the specified chemical. This compound showed low minimal inhibition concentrations against various H. pylori strains, demonstrating its potential as a novel anti-H. pylori agent. It displayed selective activity, being almost inactive against other common pathogens, indicating its specificity and potential for targeted therapy against H. pylori infections (Carcanague et al., 2002).

Microwave-Assisted Fries Rearrangement for Heterocyclic Amides

Another study focused on the regioselective synthesis of heterocyclic amides, employing a microwave-assisted Fries rearrangement. The research demonstrated an efficient approach for synthesizing compounds related to the queried chemical, highlighting the significance of such methods in creating valuable intermediates for further chemical transformations and applications in medicinal chemistry (Moreno-Fuquen et al., 2019).

DNA Binding and Cytotoxicity of Benzimidazole-Based Copper(II) Complexes

A series of benzimidazole-containing compounds were synthesized, including those with functionalities related to the target chemical. These compounds were evaluated for their DNA binding capabilities and cytotoxic effects against various cancer cell lines. The research provides insights into the potential application of such compounds in cancer therapy, highlighting their ability to interact with DNA and induce cytotoxic effects in cancer cells (Paul et al., 2015).

Ionic Liquids and Hydrolysis Studies

The stability and hydrolysis of ionic liquids, including those with imidazolium-based structures similar to the query, were investigated. This study sheds light on the need for cautious handling of ionic liquids, considering their potentially hazardous properties. It emphasizes the importance of understanding the chemical stability and reactivity of such compounds for their safe and effective use in various scientific and industrial applications (Swatloski et al., 2003).

properties

IUPAC Name

1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2OS/c1-2-12(17)16-7-6-15-13(16)18-9-10-4-3-5-11(14)8-10/h3-5,8H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHFZNKNXNIZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN=C1SCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677244
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one

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